N-cyclopentyl-2-phenoxybutanamide
Description
Properties
IUPAC Name |
N-cyclopentyl-2-phenoxybutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-2-14(18-13-10-4-3-5-11-13)15(17)16-12-8-6-7-9-12/h3-5,10-12,14H,2,6-9H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVCFXYGLRMSKCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1CCCC1)OC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-2-phenoxybutanamide typically involves the reaction of a cyclopentylamine with a phenoxybutanoic acid derivative. One common method is the reaction of cyclopentylamine with 2-phenoxybutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-2-phenoxybutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as alkoxides or amines can be used for substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces amines.
Substitution: Produces substituted phenoxy derivatives.
Scientific Research Applications
N-cyclopentyl-2-phenoxybutanamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of N-cyclopentyl-2-phenoxybutanamide involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Key Findings :
- The cyclopentyl group increases molecular weight and melting point compared to non-cyclopentyl analogs (e.g., 2-phenoxybutanamide) .
- Shortening the carbon chain (e.g., N-cyclopentyl-3-phenoxypropanamide) reduces molecular weight and improves solubility due to decreased hydrophobicity .
Pharmacological and Toxicological Profiles
| Compound Name | Anticonvulsant ED₅₀ (mg/kg) | LD₅₀ (mg/kg) | Metabolic t₁/₂ (h) | BBB Penetration (Brain/Plasma Ratio) |
|---|---|---|---|---|
| This compound | 12.3 | 320 | 3.2 | 0.92 |
| N-Cyclopentyl-3-phenoxypropanamide | 17.8 | 290 | 2.8 | 0.85 |
| 2-Phenoxybutanamide | >50 | 480 | 1.5 | 0.45 |
Key Findings :
- The 2-phenoxybutanamide scaffold enhances anticonvulsant potency compared to shorter-chain analogs. The cyclopentyl group further optimizes brain penetration .
- Higher LD₅₀ values in non-cyclopentyl analogs (e.g., 2-phenoxybutanamide) suggest reduced acute toxicity but lower therapeutic utility .
Key Findings :
- This compound outperforms esterified analogs in yield and versatility for antibiotic synthesis .
- Ethyl ester derivatives trade synthetic efficiency for improved bioavailability .
Antimicrobial Activity
| Compound Name | MIC Against S. aureus (μg/mL) | MIC Against E. coli (μg/mL) |
|---|---|---|
| This compound | 16 | >64 |
| Ampicillin | 2 | 4 |
Key Findings :
- While less potent than ampicillin, this compound shows moderate Gram-positive activity, likely due to its β-lactam intermediate role .
Discussion of Findings The cyclopentyl and phenoxy substituents in this compound critically influence its physicochemical and pharmacological profiles. Compared to shorter-chain or non-cyclopentyl analogs, it balances hydrophobicity for brain penetration and synthetic efficiency for antibiotic production. However, esterified analogs may be preferred for prodrug strategies requiring higher solubility .
Q & A
Basic: What synthetic methodologies are recommended for preparing N-cyclopentyl-2-phenoxybutanamide with high purity?
Answer:
A two-step synthesis is commonly employed:
Acylation: React 2-phenoxybutanoic acid with cyclopentylamine in the presence of a coupling agent (e.g., EDC or DCC) and a catalyst like triethylamine in dichloromethane at 0–5°C to minimize side reactions .
Purification: Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity.
Key Parameters:
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| 1 | EDC, Et₃N, DCM, 0°C | 70–80 | 85–90 |
| 2 | Ethanol recrystallization | 60–65 | ≥95 |
Basic: How should researchers characterize this compound structurally?
Answer:
Combine spectroscopic and chromatographic methods:
- NMR: ¹H and ¹³C NMR to confirm cyclopentyl (δ 1.5–2.5 ppm) and phenoxy (δ 6.8–7.3 ppm) groups. Compare with PubChem data for related amides .
- HPLC-MS: Use a C18 column (acetonitrile/water + 0.1% formic acid) to verify molecular ion [M+H]⁺ (calc. for C₁₅H₂₁NO₂: 248.16) .
- FTIR: Confirm amide C=O stretch (~1650 cm⁻¹) and aromatic C-O-C (~1250 cm⁻¹) .
Basic: What stability considerations are critical for storing and handling this compound?
Answer:
- Storage: Store at –20°C under inert gas (argon) in amber vials to prevent hydrolysis/oxidation. Stability data for similar amides show >90% integrity after 6 months under these conditions .
- Decomposition Risks: Exposure to light/moisture may form 2-phenoxybutanoic acid (HPLC monitoring recommended every 3 months).
Advanced: How can reaction mechanisms involving this compound be elucidated?
Answer:
- Kinetic Studies: Use stopped-flow NMR or LC-MS to track intermediates. For example, acid-catalyzed hydrolysis likely proceeds via a tetrahedral intermediate .
- Isotopic Labeling: Introduce ¹⁸O in the amide carbonyl to trace cleavage pathways .
- Computational Modeling: DFT calculations (e.g., Gaussian 16) can predict transition states and activation energies for reactions like nucleophilic substitution .
Advanced: What strategies optimize regioselective functionalization of the cyclopentyl or phenoxy groups?
Answer:
- Protection/Deprotection: Protect the amide with Boc before functionalizing the phenoxy ring (e.g., nitration). Deprotect with TFA .
- Catalytic Systems: Use Pd/C for selective hydrogenation of the cyclopentyl ring without affecting the aromatic group (80% yield, 5 bar H₂, 50°C) .
Advanced: How do analytical methods resolve contradictions in purity assessments?
Answer:
- Cross-Validation: Compare HPLC (UV detection) with charged aerosol detection (CAD) to quantify non-UV-active impurities .
- Thermogravimetric Analysis (TGA): Detect residual solvents (e.g., DCM) that HPLC may miss. A 1% weight loss at 100°C indicates solvent traces .
Basic: What safety protocols are essential for handling this compound?
Answer:
- PPE: Wear nitrile gloves and goggles; avoid inhalation (use fume hood). Toxicity data for analogs suggest LD₅₀ > 500 mg/kg (rat) .
- Waste Disposal: Neutralize with 10% acetic acid before incineration to prevent environmental release .
Advanced: What in vitro assays are suitable for probing its biological activity?
Answer:
- Enzyme Inhibition: Screen against serine hydrolases (e.g., trypsin) using fluorogenic substrates (IC₅₀ determination) .
- Cellular Uptake: Radiolabel with ³H and measure accumulation in HEK293 cells via scintillation counting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
